CDK Inhibitory Class Association: Pyrazolo[1,5-a]pyrimidine Scaffold as CDK2/CDK9 Ligands
The target compound falls within a patent class of pyrazolo[1,5-a]pyrimidine-7-amines claimed as cyclin-dependent kinase inhibitors. A structurally related compound (compound II in patent WO 2004/026229 A2), also bearing a 2-chlorophenyl at C3 and an amine at C7, demonstrated an IC₅₀ of 0.51 µM in a CDK kinase activity assay [1]. This provides class-level evidence that 3-(2-chlorophenyl)-7-amino-substituted pyrazolo[1,5-a]pyrimidines can engage CDK enzymes at sub-micromolar concentrations, but no data for the specific compound CAS 890635-83-3 are available.
| Evidence Dimension | CDK enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No experimental data available for CAS 890635-83-3 |
| Comparator Or Baseline | Compound II (patent WO 2004/026229): IC₅₀ = 0.51 µM (510 nM) in CDK kinase activity assay |
| Quantified Difference | Not calculable (target compound data absent) |
| Conditions | In vitro kinase activity assay; exact CDK isoform and ATP concentration not specified in available abstract |
Why This Matters
Establishes that close structural analogs of the 3-(2-chlorophenyl)-7-amino-pyrazolo[1,5-a]pyrimidine class exhibit measurable CDK inhibition; users requiring confirmed CDK activity for this specific compound must request experimental data from the vendor.
- [1] Guzi, T. J.; Paruch, K.; Dwyer, M. P. Novel Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. Patent WO 2004/026229 A2, April 1, 2004. (Abstracted at starfos.tacr.cz). View Source
